3-Phenylsulphonylbenzenesulphonic acid

Description

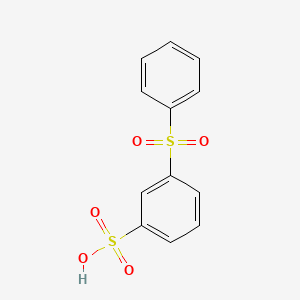

Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfonyl)benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5S2/c13-18(14,10-5-2-1-3-6-10)11-7-4-8-12(9-11)19(15,16)17/h1-9H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLWVGNAUAHTLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212451 | |

| Record name | 3-Phenylsulphonylbenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63113-57-5 | |

| Record name | 3-(Phenylsulfonyl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63113-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylsulfonylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063113575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylsulphonylbenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylsulphonylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLSULFONYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F72EAJ8RSM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Structural Elucidation of 3 Phenylsulphonylbenzenesulphonic Acid

Systematic IUPAC Naming and Synonyms

The formal IUPAC name for this compound is 3-(phenylsulfonyl)benzenesulfonic acid . evitachem.com This nomenclature systematically describes the molecular structure: a benzenesulfonic acid core is substituted at the third carbon position with a phenylsulfonyl group.

Several synonyms are also used to refer to this compound, reflecting both common naming conventions and database cataloging systems. These include:

3-Phenylsulphonylbenzenesulphonic acid evitachem.com

m-Phenylsulfonylbenzenesulfonic acid

Benzenesulfonic acid, 3-(phenylsulfonyl)-

The compound is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number: 63113-57-5 . evitachem.com Its molecular formula is C12H10O5S2, and it has a molecular weight of 298.335 g/mol .

| Identifier | Value |

| IUPAC Name | 3-(phenylsulfonyl)benzenesulfonic acid |

| Synonyms | This compound, m-Phenylsulfonylbenzenesulfonic acid, Benzenesulfonic acid, 3-(phenylsulfonyl)- |

| CAS Number | 63113-57-5 |

| Molecular Formula | C12H10O5S2 |

| Molecular Weight | 298.335 g/mol |

Positional Isomerism and Stereochemical Considerations in Sulphonated Aromatic Systems

Positional isomerism is a key structural consideration for substituted aromatic compounds like this compound. The relative positions of the phenylsulfonyl and sulfonic acid groups on the central benzene (B151609) ring, as well as the position of the sulfonic acid group on the second phenyl ring, give rise to several possible isomers.

The phenylsulfonyl group (-SO2Ph) and the sulfonic acid group (-SO3H) are both electron-withdrawing and act as meta-directing groups in electrophilic aromatic substitution reactions. researchgate.net This directing effect is a consequence of the deactivation of the ortho and para positions through resonance and inductive effects. Therefore, the synthesis of the 3-substituted isomer is chemically favored when introducing a second substituent to a monosubstituted benzene ring bearing either a sulfonyl or a sulfonic acid group.

The possible positional isomers of phenylsulphonylbenzenesulphonic acid include:

2-Phenylsulphonylbenzenesulphonic acid: The ortho isomer.

This compound: The meta isomer.

4-Phenylsulphonylbenzenesulphonic acid: The para isomer.

Furthermore, if the sulfonic acid group were on the other phenyl ring, this would generate another set of isomers, such as 4'-(phenylsulfonyl)benzenesulfonic acid.

In terms of stereochemistry, this compound is an achiral molecule. It does not possess any stereocenters, and the molecule has a plane of symmetry. Therefore, it does not exhibit enantiomerism or diastereomerism. While certain complex sulfonated aromatic systems can exhibit atropisomerism if rotation around a single bond is sufficiently hindered, this is not the case for the parent structure of this compound.

Advanced Spectroscopic Methods for Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the unsubstituted phenyl ring would likely appear as a set of multiplets integrating to 5 hydrogens. The protons on the substituted ring would present a more complex pattern due to their distinct chemical environments. The proton positioned between the two deactivating sulfonyl and sulfonic acid groups would be expected to have the most downfield shift. The acidic proton of the sulfonic acid group (-SO3H) would likely appear as a broad singlet at a chemical shift greater than δ 10 ppm, and its position can be highly dependent on the concentration and the solvent used.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display distinct signals for each unique carbon atom. Due to the molecule's asymmetry, a total of 12 aromatic carbon signals would be expected. The carbons directly bonded to the sulfur atoms of the sulfonyl and sulfonic acid groups would be significantly downfield. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the substituents.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would be used to establish the connectivity between protons on the same aromatic ring, helping to assign the complex multiplets in the ¹H NMR spectrum. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating proton signals with their directly attached carbons and with carbons over two or three bonds, respectively. This would allow for the unambiguous assignment of all proton and carbon signals, confirming the 3-substitution pattern.

| Expected ¹H NMR Chemical Shifts (δ, ppm) | Expected ¹³C NMR Chemical Shifts (δ, ppm) |

| ~7.4-7.7 (m, Phenyl-H) | ~127-130 (Phenyl-C) |

| ~7.8-8.4 (m, Disubstituted Phenyl-H) | ~130-145 (Disubstituted Phenyl-C) |

| >10 (br s, -SO₃H) |

Note: These are estimated values based on analogous structures.

FTIR and Raman spectroscopy provide information about the vibrational modes of the functional groups within the molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the sulfonyl (-SO2-) and sulfonic acid (-SO3H) groups. Key expected absorptions include:

O-H stretch: A very broad and strong band in the region of 3000-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the sulfonic acid.

C-H stretch (aromatic): Peaks typically appearing just above 3000 cm⁻¹.

S=O stretch (asymmetric and symmetric): Strong absorptions for the sulfonyl group are expected around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹. The sulfonic acid group also contributes strong S=O stretching bands, often seen around 1250-1120 cm⁻¹.

S-O stretch: Bands in the 1000-750 cm⁻¹ region are characteristic of S-O single bonds.

Aromatic C=C stretch: Multiple bands of variable intensity in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. Aromatic ring vibrations, particularly the ring-breathing modes, typically give strong signals in the Raman spectrum. The S=O stretching vibrations are also Raman active. The symmetric S=O stretch of the sulfonyl group would be expected to produce a strong Raman band.

| Functional Group | Expected FTIR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Sulfonic Acid) | 3000-2500 (broad, strong) | Weak |

| C-H (Aromatic) | 3100-3000 (multiple, weak) | Strong |

| S=O (Sulfonyl) | 1350-1300 & 1160-1140 (strong) | Strong |

| S=O (Sulfonic Acid) | 1250-1120 (strong) | Moderate |

| C=C (Aromatic) | 1600-1450 (multiple, variable) | Strong |

Note: These are estimated values based on general spectroscopic data for these functional groups.

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For a compound like this compound, electrospray ionization (ESI) would be a suitable technique, likely in negative ion mode to deprotonate the acidic sulfonic acid group.

The high-resolution mass spectrum would confirm the molecular formula C12H10O5S2 by providing a highly accurate mass measurement of the molecular ion or pseudomolecular ion (e.g., [M-H]⁻).

Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. Expected fragmentations for the [M-H]⁻ ion would include:

Loss of SO₃ (80 Da): Cleavage of the C-S bond of the sulfonate group.

Loss of SO₂ (64 Da): A common fragmentation for sulfones and sulfonic acids. Current time information in St Louis, MO, US.scispace.com

Cleavage of the C-S-C bond: Fragmentation of the diphenyl sulfone core, potentially leading to ions corresponding to benzenesulfinate (B1229208) or phenyl fragments.

The crystal structure would reveal the geometry around the sulfur atoms, which is expected to be tetrahedral. Furthermore, it would provide insight into the intermolecular interactions that govern the crystal packing. Strong hydrogen bonding involving the sulfonic acid group is anticipated, likely forming dimers or extended networks within the crystal lattice. scispace.com Pi-pi stacking interactions between the aromatic rings may also play a role in the solid-state structure.

Advanced Synthetic Methodologies for 3 Phenylsulphonylbenzenesulphonic Acid and Analogues

Electrophilic Aromatic Sulphonation Strategies for Disulphonic Acids

The introduction of two sulphonic acid groups onto an aromatic framework, as in 3-Phenylsulphonylbenzenesulphonic acid, can be accomplished through either direct sulphonation or more controlled stepwise functionalization.

Direct Sulphonation with Specific Sulphonating Agents

Direct sulphonation involves the treatment of a suitable aromatic precursor with a potent sulphonating agent to introduce both sulphonic acid groups in a single conceptual stage. The synthesis of diphenyl sulphone disulphonic acid, a closely related analogue, can be achieved by the direct sulphonation of molten diphenyl sulphone with liquid sulphur trioxide (SO₃) under anhydrous conditions and in the absence of a solvent. This method has been shown to produce a mixture of both mono- and disulphonic acids.

The choice of sulphonating agent is critical and significantly influences the reaction's outcome. Commonly employed agents include concentrated sulphuric acid, fuming sulphuric acid (oleum), and sulphur trioxide. Oleum (B3057394) is a solution of sulphur trioxide in sulphuric acid.

| Sulphonating Agent | Description |

| Concentrated Sulphuric Acid (H₂SO₄) | A strong acid capable of introducing a single sulphonic acid group onto an aromatic ring. |

| Fuming Sulphuric Acid (Oleum) | A more potent sulphonating agent containing dissolved sulphur trioxide, facilitating the introduction of multiple sulphonic acid groups. |

| Sulphur Trioxide (SO₃) | A highly reactive electrophile used for direct sulphonation, often in a solvent-free molten state of the substrate. |

This table summarizes the common sulphonating agents used in the direct synthesis of aromatic disulphonic acids.

Stepwise Functionalization and Derivatization Approaches

A stepwise approach offers greater control over the regioselectivity of sulphonation, which is crucial for the synthesis of specifically substituted isomers like this compound. This strategy involves the sequential introduction of the sulphonic acid groups, often with the isolation of intermediate compounds.

One plausible stepwise route to this compound involves the initial synthesis of a monosulphonated precursor, which is then subjected to a second sulphonation step. The directing effects of the substituents on the aromatic ring guide the position of the second sulphonic acid group. For instance, the phenylsulphonyl group is a meta-directing group in electrophilic aromatic substitution. Therefore, the sulphonation of phenylsulphonylbenzene would be expected to yield the 3-substituted sulphonic acid derivative.

Synthesis of Phenylsulphonyl Moieties and Precursors

The formation of the central diphenyl sulphone core and the subsequent introduction of sulphonic acid groups are pivotal in the synthesis of this compound. This often involves the preparation of reactive intermediates such as sulphonyl chlorides.

Formation of Sulphonyl Chlorides from Sulphonated Aromatics

Sulphonyl chlorides are versatile intermediates that can be prepared from sulphonated aromatic compounds. A key intermediate in the synthesis of this compound is diphenyl sulphone-3,3'-disulphonyl chloride. This compound's existence is confirmed by its commercial availability from chemical suppliers.

The general transformation of a sulphonic acid to a sulphonyl chloride can be achieved using various chlorinating agents. Common reagents for this conversion include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). For example, benzenesulphonic acid can be converted to benzenesulphonyl chloride by treatment with these reagents. This same principle can be applied to the disulphonic acid of diphenyl sulphone to generate the corresponding disulphonyl chloride.

| Chlorinating Agent | Reaction Conditions |

| Phosphorus Pentachloride (PCl₅) | Often used to convert sodium salts of sulphonic acids to sulphonyl chlorides. |

| Thionyl Chloride (SOCl₂) | A common reagent for the conversion of carboxylic acids and sulphonic acids to their corresponding acid chlorides. |

This interactive table outlines the reagents for the formation of sulphonyl chlorides from sulphonated aromatics.

Subsequent Reactions for Phenylsulphonyl Group Introduction

The phenylsulphonyl group can be introduced through reactions involving benzenesulphonyl chloride. One of the fundamental methods for creating the diphenyl sulphone core is the Friedel-Crafts reaction between benzenesulphonyl chloride and benzene (B151609). This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

In a stepwise synthesis of this compound, a potential strategy would involve the Friedel-Crafts reaction of benzenesulphonyl chloride with benzenesulphonic acid. This would directly form the diphenyl sulphone backbone with one sulphonic acid group already in place. The subsequent sulphonation of this intermediate would then lead to the desired disulphonic acid.

Catalytic Approaches in the Preparation of Sulphonated Aromatic Compounds

While traditional sulphonation methods often rely on stoichiometric amounts of strong acids, catalytic approaches are being explored to enhance efficiency and reduce waste. The synthesis of aromatic sulphones, the core of this compound, can be achieved through catalytic methods. For instance, the condensation of an aromatic compound with sulphuric acid or an aromatic sulphonic acid can be catalyzed by a heteropoly-acid in the presence of orthophosphoric acid.

Furthermore, the oxidation of diaryl sulphides to diaryl sulphones represents another catalytic route to the central structural motif. While not a direct sulphonation, this method provides an alternative pathway to the diphenyl sulphone precursor, which can then be sulphonated.

Research in this area is ongoing, with the aim of developing more sustainable and selective catalytic systems for the synthesis of complex sulphonated aromatic compounds like this compound.

Homogeneous Catalysis in Aromatic Functionalization

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a foundational technique for aromatic functionalization. In the context of sulphonation, the classic method involves electrophilic aromatic substitution using concentrated sulfuric acid or sulfur trioxide. wikipedia.org In this archetypal homogeneous reaction, a strong acid catalyst protonates sulfur trioxide, generating a highly electrophilic species that attacks the aromatic ring. wikipedia.org

While effective, traditional homogeneous methods using mineral acids can present challenges, including harsh reaction conditions, difficulty in catalyst separation, and the generation of significant acidic waste. mdpi.com Modern research in homogeneous catalysis seeks to overcome these limitations by developing more sophisticated catalyst systems. These can include organometallic complexes or other soluble catalysts that can offer higher selectivity and activity under milder conditions, although their application in direct sulphonation is less common than in other functionalization reactions. The primary advantage remains the high activity and defined active sites, but catalyst recovery continues to be a significant challenge. acs.org

Heterogeneous Solid Acid Catalysts for Sulphonation Reactions

Heterogeneous solid acid catalysts represent a significant advancement in sulphonation technology, addressing many of the drawbacks of homogeneous systems. researchgate.net These catalysts are insoluble in the reaction medium, which facilitates easy separation and recycling, reduces corrosion, and minimizes environmental pollution. mdpi.comresearchgate.net A variety of materials have been developed for this purpose, including ion-exchange resins, functionalized silicas, sulfated metal oxides, and zeolites. researchgate.net

Key advantages of these solid acids include:

Reusability: The catalysts can be recovered after the reaction and reused for multiple cycles, often without a significant loss of activity. rsc.org

Process Simplification: They eliminate the need for complex separation and neutralization steps.

Reduced Corrosion: Compared to liquid mineral acids like sulfuric acid, solid catalysts are less corrosive to equipment. researchgate.net

Tunable Acidity: The nature and strength of the acid sites (both Brønsted and Lewis) can be modified to optimize catalytic performance for specific reactions. researchgate.net

Research has focused on materials like sulfonic acid-functionalized mesoporous silica (B1680970) (e.g., SBA-15), which offer a high surface area and accessible catalytic sites. researchgate.net Sulfated zirconia is another robust catalyst used in various acid-catalyzed processes. mdpi.com Non-porous catalysts, such as those derived from sulfonated asphaltenes, have shown high activity by eliminating intradiffusion restrictions. mdpi.com The performance of several heterogeneous catalysts in acid-catalyzed reactions is summarized below.

| Catalyst | Catalyst Type | Key Research Finding | Reusability | Reference |

|---|---|---|---|---|

| Amberlyst-15 | Sulfonic Acid-Functionalized Polystyrene Resin | Widely used solid acid catalyst known for its strong acidic sites, thermal stability, and non-volatility. | High | researchgate.net |

| Sulfated Zirconia (SZr) | Sulfated Metal Oxide | Exhibited 90% yield in the esterification of palmitic acid, demonstrating high activity. However, leaching of sulfate (B86663) groups can occur. | Moderate; may require regeneration. | mdpi.comresearchgate.net |

| Arenesulfonic-Modified SBA-15 | Functionalized Mesoporous Silica | Showed significantly higher activity and stability compared to propyl sulfonic-functionalized silica, attributed to the stable phenyl linker. | High | mdpi.com |

| Sulfonated Asphaltenes (SA) | Non-Porous Carbonaceous Material | Demonstrated activity close to homogeneous catalysts in ketalization due to the absence of pore diffusion limitations. No loss of activity after five cycles. | Excellent (5+ cycles) | mdpi.com |

| Fe₃O₄@C-SO₃H | Magnetic Core-Shell Nanoparticles | Showed high catalytic activity (88.3% conversion) in acetalization and could be easily separated with a magnet and reused 8 times without significant activity loss. | Excellent (8+ cycles) | rsc.org |

Role of Brønsted Acidic Ionic Liquids in Sulphonation

Brønsted acidic ionic liquids (BAILs) have emerged as a novel class of catalysts that combine the advantages of homogeneous and heterogeneous systems. nih.gov These are ionic liquids with a Brønsted acid group, such as a sulfonic acid moiety (-SO₃H), covalently tethered to the cation or anion. acs.org This unique structure allows them to act as both the solvent and the catalyst in a reaction.

The synthesis of these BAILs often involves a two-step process. First, a zwitterion is formed by reacting a nucleophile (like N-butylimidazole) with a cyclic sultone. acs.org In the second step, this zwitterion is protonated with a strong acid (e.g., trifluoromethanesulfonic acid), converting the sulfonate group into a sulfonic acid and forming the final ionic liquid. nih.govacs.org

The key benefits of using BAILs in sulphonation and other acid-catalyzed reactions include:

Dual Functionality: They serve as both catalyst and solvent, simplifying the reaction setup.

High Activity: They often exhibit catalytic activity comparable to or exceeding that of conventional liquid acids. nih.gov

Low Volatility: Their negligible vapor pressure makes them environmentally friendly and easy to contain.

Ease of Separation: Despite being liquids, they can often be easily separated from the product, similar to solid catalysts. nih.gov

Examples of such catalysts include 1-(3-propylsulfonic)-3-methylimidazolium chloride, which has been effectively used in biomass conversion processes that rely on acid catalysis. researchgate.netresearchgate.net The design of these ionic liquids allows for the creation of highly acidic, stable, and reusable catalytic systems for aromatic functionalization.

Purification and Isolation Techniques for Poly-sulphonated Products

The purification and isolation of poly-sulphonated aromatic compounds are critical steps to ensure the final product meets the required purity standards. The reaction mixture often contains the desired product alongside unreacted starting materials, by-products, and a significant excess of the sulphonating agent, typically sulfuric acid or oleum. epo.org Effective purification strategies must selectively remove these impurities.

Commonly employed techniques include:

Distillation/Rectification: This method is suitable for purifying sulfonic acids, particularly when trying to remove residual sulfuric acid. A key finding is that the efficiency of the distillation is highly dependent on the initial concentration of the sulfonic acid in the mixture. Adjusting the concentration of the target sulfonic acid to at least 30% by weight prior to distillation has been shown to significantly improve the purity of the final product. epo.org

Precipitation and Recrystallization: This is a widely used technique for isolating solid sulfonic acids. The process often involves "salting out," where a salt (e.g., sodium chloride) is added to the aqueous reaction mixture. google.com This decreases the solubility of the sulfonated product, causing it to precipitate as a salt. The crude precipitate can then be further purified by recrystallization, where it is dissolved in a suitable solvent and then allowed to slowly crystallize, leaving impurities behind in the solution. google.com

Chromatography: For achieving very high levels of purity, especially in laboratory-scale synthesis or for pharmaceutical applications, column chromatography is the preferred method. nih.gov Anion-exchange chromatography is particularly effective for separating negatively charged sulfonate ions from neutral or positively charged impurities. nih.gov Gel column chromatography, which separates molecules based on size, can also be employed for further purification. nih.gov

Complexation with Polyelectrolytes: An innovative approach for isolating sulfonated compounds involves complexation with oppositely charged polymers (polyelectrolytes). This can induce precipitation of the target molecule, which can then be separated by simple centrifugation and re-dissolved by changing the pH or ionic strength of the solution. researchgate.net

The choice of purification method depends on the scale of the reaction, the physical properties of the product (e.g., solid or liquid), and the required final purity.

Mechanistic Investigations and Kinetic Analyses of Sulphonation Reactions

Detailed Electrophilic Aromatic Substitution (SEAr) Mechanisms

The sulphonation of aromatic compounds is a cornerstone of organic synthesis, proceeding through a well-established, albeit nuanced, SEAr pathway. This involves the attack of an electron-rich aromatic ring on a potent electrophile, typically sulphur trioxide (SO₃) or its protonated form.

The initial interaction between the aromatic ring of diphenyl sulphone and the electrophile (SO₃) involves the formation of a loosely associated π-complex. In this intermediate, the electrophile is attracted to the electron cloud of the aromatic ring without the formation of a covalent bond.

Following the π-complex, a more defined and crucial intermediate, the Wheland intermediate or σ-complex, is formed. This occurs when the electrophile attacks a specific carbon atom of the aromatic ring, forming a C-S bond and disrupting the aromaticity. The positive charge is delocalized across the remaining sp²-hybridized carbons of the ring through resonance.

For the formation of 3-Phenylsulphonylbenzenesulphonic acid, the attack occurs at the meta-position of one of the phenyl rings of diphenyl sulphone. The stability of the resulting Wheland intermediate is a key factor in determining the regioselectivity of the reaction. The electron-withdrawing sulphonyl group destabilizes the positive charge in the σ-complex. This destabilization is most pronounced when the electrophile attacks the ortho or para positions, as the positive charge would be placed on the carbon atom directly attached to the deactivating sulphonyl group in one of the resonance structures. Attack at the meta position avoids this direct destabilization, making the corresponding Wheland intermediate more stable and the meta-substituted product the favored isomer. leah4sci.comlibretexts.orgyoutube.commasterorganicchemistry.com

While the stepwise SEAr mechanism involving a distinct Wheland intermediate is widely accepted, alternative and concerted mechanisms have been proposed, particularly based on computational studies for the sulphonation of simpler arenes. researchgate.net A concerted mechanism would involve the simultaneous formation of the C-S bond and the breaking of the C-H bond, bypassing a discrete carbocation intermediate. However, for the sulphonation of deactivated substrates like diphenyl sulphone, the stepwise mechanism with a high-energy Wheland intermediate is generally considered the more probable pathway. The significant deactivation of the ring by the sulphonyl group makes a high-energy intermediate more likely than a concerted transition state.

Kinetic Studies and Mathematical Modelling of Sulphonation Processes

The kinetics of sulphonation reactions are complex and highly dependent on the reaction conditions, including the concentration of the sulphonating agent and the nature of the solvent. For the disulphonation of diphenyl sulphone, the reaction rate is significantly slower than the monosulphonation of benzene (B151609) due to the deactivating effect of the first sulphonyl group.

Table 1: Key Parameters in Mathematical Modelling of Sulphonation

| Parameter | Description | Significance |

| Rate Constants (k) | Represent the intrinsic speed of each elementary reaction step. | Determine the overall reaction rate and product distribution. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Influences the temperature dependence of the reaction rate. |

| Mass Transfer Coefficients | Describe the rate of movement of reactants between phases. | Can be rate-limiting in heterogeneous reaction systems. |

| Heat Transfer Coefficients | Govern the rate of heat removal from the reactor. | Crucial for controlling the temperature of the highly exothermic sulphonation reaction. |

This table presents generalized parameters used in the mathematical modeling of sulphonation processes.

Regioselectivity and Isomer Distribution in Multi-sulphonation Reactions

The directing effect of substituents on an aromatic ring is a fundamental concept in predicting the outcome of electrophilic aromatic substitution reactions. The phenylsulphonyl group (-SO₂Ph) is a powerful electron-withdrawing group, and as such, it is a deactivating group and a meta-director. leah4sci.comlibretexts.orgyoutube.commasterorganicchemistry.com

In the monosulphonation of diphenyl sulphone, the first sulphonic acid group will preferentially add to the para position of one of the rings, as the phenyl group itself is an ortho-, para-director. However, upon introduction of the first sulphonic acid group, both rings become strongly deactivated. The subsequent sulphonation to form a disulphonic acid will be directed by both the original phenylsulphonyl group and the newly introduced sulphonic acid group. Both are strong meta-directors.

Therefore, in the formation of this compound, the second sulphonic acid group enters the meta position relative to the original sulphonyl bridge on the other phenyl ring. This regioselectivity is a direct consequence of the electronic deactivation of the ortho and para positions by the electron-withdrawing sulphonyl groups. leah4sci.comlibretexts.orgyoutube.commasterorganicchemistry.com While other isomers may be formed in small quantities, the 3,3'-disulphonated product is expected to be the major isomer under kinetic control.

Table 2: Predicted Isomer Distribution in the Disulphonation of Diphenyl Sulphone

| Isomer | Position of Second Sulphonation | Expected Yield | Rationale |

| This compound | Meta | Major | Directed by the meta-directing sulphonyl group. |

| 2-Phenylsulphonylbenzenesulphonic acid | Ortho | Minor | Electronically disfavored due to destabilization of the Wheland intermediate. |

| 4-Phenylsulphonylbenzenesulphonic acid | Para | Minor | Electronically disfavored due to destabilization of the Wheland intermediate. |

This table is a qualitative prediction based on the established directing effects of sulphonyl groups in electrophilic aromatic substitution.

Solvent Effects and Their Influence on Reaction Mechanism and Rate

The choice of solvent can have a significant impact on the rate and mechanism of sulphonation reactions. Solvents can influence the reactivity of the sulphonating agent and the stability of the intermediates. quora.comnih.gov

In the case of sulphonation with oleum (B3057394), the highly polar nature of the reaction medium (concentrated sulphuric acid) helps to stabilize the charged Wheland intermediate, facilitating the reaction. The use of aprotic solvents can alter the reaction pathway. For instance, in non-polar solvents, the aggregation of sulphur trioxide can become a significant factor, and the reaction may proceed through different electrophilic species. nih.gov

The solvent can also affect the regioselectivity of the reaction. While the intrinsic electronic effects of the substituents are the primary determinants of isomer distribution, solvent molecules can solvate the transition states leading to different isomers to varying extents, thereby influencing the product ratio. quora.com For the sulphonation of diphenyl sulphone, the strong directing effect of the sulphonyl group is likely to dominate, but the solvent may still play a role in fine-tuning the isomer distribution.

Derivatization Chemistry and Functionalization Strategies of 3 Phenylsulphonylbenzenesulphonic Acid

Synthesis of Sulphonamide Derivatives via Sulphonyl Chlorides

The synthesis of sulphonamide derivatives from 3-phenylsulphonylbenzenesulphonic acid is a two-step process. The initial and crucial step is the conversion of the sulphonic acid group into a more reactive sulphonyl chloride. This transformation is typically achieved by reacting the sulphonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.netucl.ac.uk The resulting intermediate, 3-(phenylsulphonyl)benzenesulphonyl chloride, is a key precursor for a variety of derivatives. prepchem.comorgsyn.orgwikipedia.org

Once the sulphonyl chloride is formed, it readily reacts with primary or secondary amines in the presence of a base to yield the corresponding sulphonamides. researchgate.netcbijournal.comwisc.edu This reaction, a form of nucleophilic acyl substitution, is highly efficient. researchgate.net The base, often a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. cbijournal.com The general scheme for this synthesis is presented below:

Step 1: Formation of the Sulphonyl Chloride

this compound is treated with a chlorinating agent.

Common reagents include thionyl chloride or phosphorus pentachloride.

Step 2: Reaction with an Amine

The 3-(phenylsulphonyl)benzenesulphonyl chloride is reacted with a primary or secondary amine.

A base is added to scavenge the HCl produced.

This methodology allows for the introduction of a wide array of functional groups, depending on the structure of the amine used, leading to a diverse library of sulphonamide compounds with potential applications in medicinal chemistry. researchgate.netnih.gov

Preparation of Sulphonate Esters for Specific Applications

Similar to the synthesis of sulphonamides, the preparation of sulphonate esters from this compound also proceeds via the sulphonyl chloride intermediate. The sulphonic acid is first converted to 3-(phenylsulphonyl)benzenesulphonyl chloride. wikipedia.orggoogle.com

This reactive intermediate is then subjected to esterification by reacting it with an alcohol or a phenol (B47542). google.comgoogle.com The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The choice of alcohol or phenol determines the nature of the resulting ester, allowing for the synthesis of a wide range of sulphonate esters with tailored properties. enovatia.comresearchgate.net

Direct esterification of the sulphonic acid with an alcohol is also possible, often catalyzed by a strong acid, though this method can be less efficient than the sulphonyl chloride route. google.comgoogle.com The general reaction scheme is as follows:

Method 1: Via Sulphonyl Chloride

Chlorination: this compound + Chlorinating Agent → 3-(Phenylsulphonyl)benzenesulphonyl chloride

Esterification: 3-(Phenylsulphonyl)benzenesulphonyl chloride + Alcohol/Phenol + Base → 3-Phenylsulphonylbenzenesulphonate Ester + HCl

Method 2: Direct Esterification

this compound + Alcohol + Acid Catalyst ⇌ 3-Phenylsulphonylbenzenesulphonate Ester + Water

Sulphonate esters are valuable as intermediates in organic synthesis and have applications as plasticizers and in the preparation of other functional materials. google.com

Incorporation into Polymeric Architectures

The sulphonic acid group of this compound makes it a valuable monomer or functionalizing agent for the creation of advanced polymeric materials, particularly for applications requiring high thermal stability and proton conductivity, such as in fuel cell membranes.

Sulphonated poly(arylene ether sulphone)s (SPAES) are a class of high-performance polymers known for their excellent thermal, mechanical, and chemical stability. The incorporation of sulphonic acid groups into the polymer backbone enhances their hydrophilicity and proton conductivity. While direct sulphonation of existing poly(arylene ether sulphone)s is a common method, it can lead to uncontrolled sulphonation and potential degradation of the polymer chain.

A more controlled approach involves the copolymerization of a sulphonated monomer with non-sulphonated monomers. In this context, derivatives of this compound can be utilized as the sulphonated monomer. For instance, a di-functionalized derivative, such as a dihydroxy or dihalo- substituted version of this compound, can be copolymerized with other aromatic diols and dihalides to produce SPAES with a precise and tunable degree of sulphonation. This control over the ion exchange capacity (IEC) is crucial for optimizing the performance of proton exchange membranes.

Similar to SPAES, sulphonated poly(aryl ether ketone)s (SPAEK) are another important class of proton-conducting polymers. The incorporation of sulphonic acid groups into the PEEK backbone can be achieved through post-sulphonation of the pre-formed polymer using strong sulphonating agents like concentrated sulphuric acid or chlorosulphonic acid. However, this method can suffer from a lack of control over the degree of sulphonation and potential side reactions.

A more precise method involves the direct polymerization of sulphonated monomers. A difunctional derivative of this compound can be employed as a comonomer in the synthesis of SPAEKs. By carefully controlling the molar ratio of the sulphonated monomer to the non-sulphonated monomers, the degree of sulphonation and, consequently, the properties of the resulting polymer can be finely tuned.

To enhance the mechanical and chemical stability of sulphonated aromatic polymers, cross-linking strategies are often employed. The presence of the this compound moiety within a polymer chain offers potential sites for cross-linking.

One approach involves introducing reactive groups onto the phenylsulphonyl or benzenesulphonic acid rings that can undergo subsequent cross-linking reactions. For example, the incorporation of vinyl, ethynyl, or azide (B81097) functionalities would allow for thermally or photochemically induced cross-linking, or for "click" chemistry reactions to form a stable network structure.

Another strategy is to utilize the sulphonic acid groups themselves for cross-linking. This can be achieved through the formation of ionic cross-links with multivalent cations or by forming covalent cross-links through reactions with diols or other difunctional molecules that can react with the sulphonic acid groups under appropriate conditions. Such cross-linked networks can exhibit improved dimensional stability, reduced swelling in water, and enhanced durability, which are critical for applications like fuel cell membranes.

Reactions Involving the Sulphonyl Group as a Leaving Group or Activating Group

The sulphonyl group (-SO₂-) and the sulphonic acid group (-SO₃H) in this compound significantly influence the reactivity of the aromatic rings to which they are attached.

In the context of electrophilic aromatic substitution , both the phenylsulphonyl and the sulphonic acid groups are strongly deactivating. quizlet.comnumberanalytics.com Their electron-withdrawing nature reduces the electron density of the aromatic rings, making them less susceptible to attack by electrophiles. masterorganicchemistry.com These groups are also meta-directing, meaning they direct incoming electrophiles to the positions meta to their point of attachment. numberanalytics.com

The sulphonyl group can, under certain conditions, act as a leaving group in nucleophilic aromatic substitution reactions. rsc.org This is particularly true if the aromatic ring is further activated by other strong electron-withdrawing groups, such as nitro groups, in the ortho or para positions. In such cases, a nucleophile can displace the sulphonyl group. However, for this compound itself, where the rings are not further activated, the sulphonyl group is generally a poor leaving group.

Research Applications of 3 Phenylsulphonylbenzenesulphonic Acid and Its Derivatives

Catalytic Roles in Organic Transformations

The sulfonic acid moieties (-SO₃H) attached to the aromatic rings of 3-Phenylsulphonylbenzenesulphonic acid and its polymeric derivatives provide strong acidic sites, enabling their use as catalysts in a variety of organic reactions. These materials often serve as heterogeneous catalysts, offering advantages such as ease of separation from the reaction mixture, potential for recycling, and reduced corrosion and environmental issues compared to homogeneous mineral acids like sulfuric acid. mdpi.comaurak.ac.ae

Development of Solid Acid Catalysts based on Sulphonated Materials

Solid acid catalysts are crucial in green chemistry, and sulfonated materials derived from aromatic compounds are a significant class of these catalysts. mdpi.com The development of these catalysts involves immobilizing sulfonic acid groups onto a stable, insoluble support. Polymers incorporating units similar to this compound, such as sulfonated poly(ether ether ketone) (SPEEK) or sulfonated polystyrene, are prominent examples. researchgate.netresearchgate.net These materials are synthesized by introducing sulfonic acid groups onto the polymer backbone through sulfonation reactions. researchgate.netnih.gov

The catalytic performance of these materials is influenced by factors such as the density of acid sites, the surface area, and the thermal stability of the support. acs.orgnih.gov Researchers focus on creating catalysts with high acid site density for improved activity while ensuring the material remains stable under reaction conditions to prevent leaching of the acidic groups. mdpi.com

Table 1: Comparison of Different Solid Acid Catalyst Supports

| Support Material | Key Advantages | Common Synthesis Method |

| Aromatic Polymers | Tunable properties, good thermal stability. nih.gov | Post-sulfonation of pre-formed polymer. nih.gov |

| Mesoporous Silica (B1680970) | High surface area, ordered pore structure. uq.edu.au | Grafting or co-condensation with organosilanes. mdpi.com |

| Activated Carbon | High surface area, low cost, chemical stability. nih.gov | Sulfonation via aryl diazonium salts or H₂SO₄. nih.gov |

| Zirconia | High thermal stability, strong acidity when sulfated. mdpi.com | Impregnation with sulfate (B86663) precursors (e.g., H₂SO₄). mdpi.com |

Applications in Esterification, Alkylation, and other Acid-Catalyzed Reactions

Sulfonated solid acids derived from aromatic structures are effective catalysts for numerous acid-catalyzed reactions, which are fundamental in the chemical industry. mdpi.com

Esterification: These catalysts are widely used in the synthesis of esters, such as biodiesel production through the esterification of free fatty acids. beilstein-journals.org For instance, sulfonated carbon-based catalysts have demonstrated high activity in the esterification of various aliphatic acids with ethanol. nih.gov The porous structure and hydrophobicity of the support can enhance catalytic activity, particularly for reactions involving long-chain organic molecules. nih.gov

Alkylation: Friedel-Crafts alkylation and acylation reactions, essential for creating carbon-carbon bonds in aromatic compounds, can be catalyzed by these solid acids. lookchem.comnih.gov They offer a recyclable and less corrosive alternative to traditional catalysts like AlCl₃.

Other Reactions: Their applications extend to hydrolysis, hydration, dehydration, and condensation reactions. mdpi.comnih.gov For example, sulfonated materials have been used for the dehydration of sugars to produce valuable platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). acs.org

Table 2: Performance of Sulfonated Catalysts in Acid-Catalyzed Reactions

| Reaction | Catalyst Type | Substrates | Key Findings |

| Esterification | Sulfonated Activated Carbon | Acetic acid, Hexanoic acid + Ethanol | High conversion rates, activity comparable to or exceeding commercial catalysts for longer chain acids. nih.gov |

| Hydrolysis | Sulfonated Mesoporous Carbon | Cellulose | Effective for breaking down biomass into simpler sugars. nih.gov |

| Acylation | Metal Sulfonate Polymers | Activated aromatic compounds | Indium(III) sulfonate polymers showed high activity and could be recycled. lookchem.com |

Catalysis in Fine Chemical Synthesis

In the synthesis of fine and specialty chemicals, selectivity and mild reaction conditions are paramount. Solid acid catalysts based on sulfonated aromatic compounds provide a high degree of efficiency and can be engineered to improve selectivity. mdpi.comnih.gov Their well-defined active sites contribute to cleaner reactions with fewer byproducts compared to homogeneous acids. nih.gov

These catalysts are employed in multi-component reactions for the synthesis of complex heterocyclic compounds, which are important scaffolds in pharmaceuticals. nih.gov The ability to operate under solvent-free conditions is another significant advantage, aligning with the principles of green chemistry by reducing volatile organic compound emissions. mdpi.com The reusability of these catalysts has been demonstrated over multiple cycles without significant loss of activity, making the synthesis processes more economical and sustainable. researchgate.net

Advanced Materials Science

The unique combination of ionic conductivity from the sulfonic acid group and the robust mechanical and thermal properties of the aromatic backbone makes derivatives of this compound attractive for advanced materials applications.

Proton Exchange Membranes (PEMs) for Fuel Cell Technologies

Proton exchange membrane fuel cells (PEMFCs) are a clean energy technology that relies on a specialized membrane to transport protons from the anode to the cathode. redalyc.org Sulfonated aromatic polymers, including those with structures analogous to this compound, are extensively researched as alternative materials to the commercially dominant, but expensive, perfluorosulfonic acid (PFSA) membranes like Nafion. nih.govnih.govrsc.org

These hydrocarbon-based membranes, such as sulfonated poly(ether ether ketone) (SPEEK) and sulfonated polyphenylenes, offer advantages like lower cost and reduced fuel crossover. nih.govrsc.org The proton conductivity of these membranes is directly related to the degree of sulfonation and the water content within the membrane, as protons are transported through a network of hydrated sulfonic acid groups. nih.govredalyc.org A key challenge is to achieve high proton conductivity while maintaining mechanical integrity and low swelling in water, especially at elevated temperatures. nih.govrsc.org

Table 3: Properties of Sulfonated Aromatic Polymers for PEMs

| Polymer Type | Key Characteristics | Proton Conductivity (at 80°C) |

| Sulfonated Poly(ether ether ketone) (SPEEK) | Good thermal stability, tunable proton conductivity. nih.gov | Up to 0.212 S/cm reported for blend membranes. rsc.org |

| Sulfonated Polyphenylenes | High thermochemical stability due to only aryl-aryl bonds in the backbone. rsc.org | Varies with sulfonation degree and specific structure. |

| Perfluorosulfonic acid (Nafion) (Benchmark) | High proton conductivity, good chemical stability. redalyc.orgnih.gov | ~0.1 S/cm |

Linker Molecules and Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. rroij.com The properties of a MOF, such as pore size, surface area, and chemical functionality, can be tailored by choosing appropriate metal ions and organic linkers. samipubco.com

Aromatic sulfonic acids, including derivatives of this compound, can be used as functional linkers in the synthesis of MOFs. alfa-chemistry.comalfa-chemistry.com The incorporation of sulfonic acid groups into the MOF structure imparts strong Brønsted acidity, making these MOFs potentially useful as solid acid catalysts. alfa-chemistry.comalfa-chemistry.com The sulfonic acid group can either coordinate directly to the metal center or remain as a free acid site within the pores of the framework. alfa-chemistry.comacs.org

These acidic MOFs have shown promise in catalyzing reactions like esterification. researchgate.netalfa-chemistry.com Furthermore, the polar nature of the sulfonic acid group can enhance the adsorption and separation of specific gases, such as carbon dioxide. alfa-chemistry.com The predictable and ordered structure of MOFs allows for a systematic study of how the placement and density of acid sites affect catalytic performance. samipubco.com

High-Performance Engineering Thermoplastics and Membranes

The diphenyl sulfone structure is a fundamental component of several high-performance engineering thermoplastics known as sulfone polymers, including Polysulfone (PSU), Polyethersulfone (PESU), and Polyphenylsulfone (PPSU). tuntunplastic.com These materials are prized for their exceptional thermal stability, high strength and toughness, excellent hydrolytic stability, and inherent flame retardance. tuntunplastic.comslchemtek.com The sulfone group in the polymer backbone is a key contributor to this stability. slchemtek.com While the base polymers are typically synthesized from non-sulfonated monomers like bisphenol-A and dichlorodiphenyl sulfone, the introduction of sulfonic acid groups onto this robust backbone is a critical modification for creating advanced functional materials, particularly for membrane applications. slchemtek.comnih.gov

The primary application in this area is the development of Proton Exchange Membranes (PEMs) for fuel cells. researchgate.netacs.org For a membrane to function effectively in a fuel cell, it must allow the transport of protons while preventing the mixing of fuel and oxidant gases. researchgate.net Sulfonation of aromatic polymers containing the diphenyl sulfone backbone, such as Poly(ether ether ketone) (PEEK) or Poly(1,4-phenylene ether-ether-sulfone) (SPEES), introduces sulfonic acid (-SO₃H) groups. nih.govmdpi.com These groups are hydrophilic and provide the necessary pathways for proton conduction. mdpi.com The underlying aromatic sulfone polymer provides the required mechanical strength and thermal and chemical stability to withstand the harsh operating conditions of a fuel cell. nih.gov

There are two primary strategies for synthesizing these sulfonated polymers:

Post-Polymerization Sulfonation : This involves treating a pre-existing high-performance polymer, like PEEK, with a sulfonating agent such as concentrated sulfuric acid. mdpi.comcanada.caresearchgate.net The extent of sulfonation can be controlled by adjusting reaction time, temperature, and acid concentration, which in turn determines the membrane's properties. mdpi.com

Direct Polymerization of Sulfonated Monomers : This method involves synthesizing the polymer from monomers that already contain sulfonic acid groups. An example of such a monomer is 3,3′-disulfonate-4,4′-difluorobenzophenone or disodium (B8443419) 3,3'-disulfonate-4,4'-dichlorodiphenylsulfone. researchgate.net This approach allows for more precise control over the distribution and concentration of sulfonic acid groups along the polymer chain. researchgate.net

The performance of these membranes is characterized by several key parameters, including Ion Exchange Capacity (IEC), proton conductivity, and water uptake, which are directly related to the degree of sulfonation.

Table 1: Properties of Various Sulfonated Aromatic Polymer Membranes for Fuel Cell Applications

| Polymer Material | Ion Exchange Capacity (IEC) (meq/g) | Proton Conductivity (S/cm) | Operating Conditions | Reference |

|---|---|---|---|---|

| Sulfonated Poly(ether ether ketone) (SPEEK) | 1.44 | ~0.1 | 80-100 °C | researchgate.net |

| Sulfonated Poly(arylene ether ketone sulfone) (SPAEKS) | 1.44 | Close to Nafion® 117 | 20-100 °C | researchgate.net |

| Sulfonated Poly(phenylene sulfone) (sPPS) | Not specified | 7x higher than Nafion® | 135 °C, 30% RH | researchgate.net |

| SPEES/ZIF-90 Composite Membrane | Not specified | 0.128 | 90 °C, 100% RH | nih.gov |

Applications as Derivatization Reagents in Analytical Chemistry

In analytical chemistry, particularly in separation sciences like High-Performance Liquid Chromatography (HPLC), derivatization is a technique used to chemically modify an analyte. researchgate.net This process can enhance detectability, improve chromatographic separation, and increase ionization efficiency for mass spectrometry (MS) detection. researchgate.netnih.gov Sulfonic acid derivatives, especially in their activated sulfonyl chloride (-SO₂Cl) form, serve as effective derivatization reagents.

A compound structurally similar to an activated form of this compound, 3-(chlorosulfonyl)benzoic acid , has been developed as a novel derivatization reagent for the sensitive analysis of lipids, including monoacylglycerols, diacylglycerols, and sterols, by reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS). nih.gov The chlorosulfonyl group reacts with the hydroxyl groups present in these lipid molecules, covalently attaching the benzoic acid moiety. nih.gov

This "tagging" provides several analytical advantages:

Charge-Switch : It introduces a readily ionizable group, allowing analytes typically detected in positive ion mode to be sensitively detected in negative ion mode. nih.gov

Improved Sensitivity : The derivatization enhances ionization efficiency, leading to significantly lower limits of detection. For free sterols in plasma, detection limits can reach the picomole-per-milliliter range. nih.gov

Structural Information : The attached tag can produce specific fragmentation patterns in tandem MS, which aids in the structural identification of the analytes. nih.gov

The general principle extends to other sulfonyl chlorides, such as 4-N,N-dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl), which is used to derivatize amino acids, creating colored sulfonamide products that can be easily detected with a UV-Visible detector. researchgate.net These reagents demonstrate the utility of the benzenesulfonyl chloride framework as a versatile tool for enhancing the analytical performance in complex biological and chemical matrices.

Table 2: Examples of Sulfonyl-Containing Derivatization Reagents in HPLC

| Derivatization Reagent | Target Analyte/Functional Group | Analytical Technique | Improvement | Reference |

|---|---|---|---|---|

| 3-(Chlorosulfonyl)benzoic acid | Acylglycerols, Sterols, Tocopherols (Hydroxyl groups) | RP-UHPLC/MS/MS | Charge-switch to negative ion mode, significantly improved sensitivity. | nih.gov |

| 4-N,N-Dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) | Amino Acids (Primary/Secondary Amines) | HPLC-UV/Vis | Forms a stable, colored derivative for enhanced UV-Vis detection. | researchgate.net |

| 1-Dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl chloride) | Primary and Secondary Amines, Phenols | HPLC-Fluorescence | Creates a highly fluorescent derivative for sensitive detection. | researchgate.net |

| Phenyl isothiocyanate (PITC) | Primary and Secondary Amines | HPLC-UV | Increases UV absorbance for simultaneous determination of multiple compounds. |

Utility as Synthetic Building Blocks in Pharmaceutical and Agrochemical Chemistry

The diaryl sulfone framework, the core of this compound, is a privileged structure in medicinal and agrochemical chemistry. organic-chemistry.org This means it is a molecular scaffold that is capable of binding to multiple biological targets, making it a valuable starting point for drug and pesticide discovery. Diphenyl sulfone and its derivatives are recognized as important intermediates in the synthesis of a wide range of biologically active molecules. nbinno.comchemimpex.comnbinno.comnbinno.com

In pharmaceutical chemistry , substituted diphenyl sulfones have been synthesized and investigated for various therapeutic applications. For instance, research has shown that specific derivatives of diphenyl sulfone act as potent antagonists for the 5-HT₆ serotonin (B10506) receptor, a target for treating cognitive disorders associated with diseases like Alzheimer's and schizophrenia. nih.gov In one study, a simple N-methyl-2-(phenylsulfonyl)aniline showed significant potency, and the addition of a piperazinyl group further increased its activity by over 150-fold, demonstrating how the diphenyl sulfone core can be systematically modified to optimize biological activity. nih.gov The stability and defined three-dimensional structure of the sulfone bridge are key to its function as a scaffold. nbinno.comnbinno.com

In agrochemical chemistry , derivatives such as substituted phenylsulfonyl chlorides are critical intermediates for the synthesis of major classes of herbicides. google.com Sulfonylurea and sulfonamide herbicides are widely used due to their high efficacy at low application rates and good selectivity. google.com The synthesis of these complex agrochemicals often relies on the availability of specific phenylsulfonyl chloride building blocks, which are prepared from substituted anilines. google.com The development of efficient, scalable, and environmentally conscious methods for synthesizing these diaryl sulfone intermediates is an active area of chemical research. organic-chemistry.orgchemrevlett.comrsc.orgtandfonline.com

Table 3: Examples of Diaryl Sulfone Structures in Biologically Active Compounds

| Compound Class/Name | Core Structure | Application Area | Biological Target/Function | Reference |

|---|---|---|---|---|

| N-methyl-2-(phenylsulfonyl)-5-piperazin-1-ylaniline | Substituted Diphenyl Sulfone | Pharmaceutical | Potent 5-HT₆ receptor antagonist | nih.gov |

| Sulfonylurea Herbicides | Aryl Sulfonyl Group | Agrochemical | Inhibition of plant acetolactate synthase (ALS) | google.com |

| Sulfonamide Herbicides | Aryl Sulfonyl Group | Agrochemical | Inhibition of plant acetolactate synthase (ALS) | google.com |

| Thiazoles with Phenylsulfonyl group | Substituted Diphenyl Sulfone | Pharmaceutical | Antimicrobial and Anticancer activity | tandfonline.com |

Future Research Directions and Emerging Opportunities

Design and Synthesis of Novel Phenylsulphonylbenzenesulphonic Acid Derivatives with Tuned Properties

A significant avenue for future research lies in the rational design and synthesis of novel derivatives of 3-phenylsulphonylbenzenesulphonic acid. By strategically introducing various functional groups onto the aromatic rings, researchers can fine-tune the molecule's physicochemical and biological properties for specific applications. nih.govnih.gov This approach is analogous to the development of other sulfonamide-based compounds where structural modifications have led to enhanced therapeutic effects. mdpi.com

For instance, the introduction of alkyl, halogen, or nitro groups can modulate properties such as lipophilicity, electronic effects, and steric hindrance. This can influence the molecule's utility as a pharmaceutical intermediate, where specific structural features are often required for biological activity and target binding. nih.govnih.gov The synthesis of these new derivatives will likely employ a range of established and emerging organic reactions, including electrophilic aromatic substitution and cross-coupling reactions, to build a diverse library of compounds for screening and application development. mdpi.commdpi.com

Interactive Table: Potential Modifications and Their Effects

| Functional Group | Potential Effect on Properties | Example Synthetic Approach |

| Alkyl Chains | Increased lipophilicity, altered solubility | Friedel-Crafts Alkylation |

| Halogens (F, Cl, Br) | Modified electronic properties, potential for further reaction | Halogenation |

| Nitro (-NO2) | Strong electron-withdrawing, precursor for amines | Nitration |

| Amino (-NH2) | Basic site, precursor for amides/sulfonamides | Reduction of Nitro Group |

Advancements in Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards more environmentally friendly processes. Future research on this compound and its derivatives will focus on developing sustainable and green synthetic methodologies to replace traditional, often harsh, manufacturing techniques. nih.gov

Key areas of advancement include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption while often improving product yields. researchgate.net

Photocatalysis: Utilizing visible light to drive chemical reactions offers a green alternative to heat-intensive methods. acs.orgrsc.org Photocatalytic approaches can enable novel transformations under mild conditions. rsc.org

Solvent-Free Reactions: Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. researchgate.net Research into solid-state or solvent-free reaction conditions is a promising direction. amazonaws.com

Use of Greener Reagents: Replacing hazardous reagents, such as chlorosulfonic acid, with more benign alternatives is crucial. amazonaws.com For example, methods using sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) are gaining traction. chemistryviews.org Another approach involves using thiourea (B124793) dioxide as an eco-friendly sulfur dioxide source with air as a green oxidant. rsc.org

Exploration of New Catalytic Systems and Reaction Environments

The synthesis of diaryl sulfones, the core structure of this compound, has traditionally relied on methods like Friedel-Crafts reactions which often require stoichiometric amounts of Lewis acids. Future research will explore more efficient and recyclable catalytic systems. organic-chemistry.org

Emerging catalytic strategies include:

Transition-Metal Catalysis: Palladium, copper, and gold-catalyzed cross-coupling reactions have become powerful tools for forming C-S bonds, offering milder reaction conditions and broader substrate scope. acs.orgacs.orgchemrevlett.comnanomaterchem.com These methods allow for the precise construction of complex diaryl sulfones from various precursors like aryl halides and boronic acids. chemistryviews.orgresearchgate.net

Heterogeneous Catalysts: Developing solid-supported catalysts, such as sulfonic acid-functionalized silica (B1680970) or polymers, offers significant advantages in terms of catalyst recovery and reuse, simplifying product purification and making processes more economical and sustainable. mdpi.comajgreenchem.comnih.govacs.org These solid acid catalysts can replace corrosive and difficult-to-handle liquid acids. researchgate.net

Photocatalysts: The use of light-mediated catalysis is expanding, with systems that can facilitate sulfone synthesis under ambient temperature and pressure. organic-chemistry.orgresearchgate.net

Interactive Table: Comparison of Catalytic Systems

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous (e.g., Pd, Cu complexes) | High activity and selectivity, mild conditions | Difficult to separate from product, potential metal contamination |

| Heterogeneous (e.g., Sulfonated Silica) | Easy separation and recyclability, reduced waste | Can have lower activity than homogeneous counterparts |

| Photocatalysts (e.g., Rhodamine B) | Uses light as energy source, very mild conditions | May require specific equipment, substrate scope can be limited |

Development of Multifunctional Materials Incorporating the Sulphonylbenzenesulphonic Acid Motif

The combination of a stable diaryl sulfone backbone and a highly acidic sulfonic acid group makes this molecular motif an excellent candidate for incorporation into advanced functional materials. britannica.com

A key area of opportunity is the development of novel polymers. By polymerizing derivatives of this compound, it is possible to create materials with a unique combination of properties:

Proton Exchange Membranes (PEMs): The sulfonic acid groups can function as proton conductors, making these polymers suitable for applications in fuel cells. rsc.orgorientjchem.org Research focuses on designing polymers with well-defined microphase separation between hydrophilic (sulfonic acid) and hydrophobic (polymer backbone) domains to create efficient proton channels. nih.govresearchgate.net

High-Performance Polymers: The diaryl sulfone unit is known to impart excellent thermal stability and mechanical strength to polymers. Materials like sulfonated polysulfone (SPSU) are being investigated for their durability and performance under demanding conditions. researchgate.net

Functionalized Catalysts: Immobilizing the sulfonic acid group onto a polymeric or inorganic support creates a solid acid catalyst that is stable, reusable, and non-corrosive. mdpi.com

Enhanced Computational Modeling for Predictive Understanding of Reactivity and Structure-Property Relationships

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. chemrxiv.org For this compound and its derivatives, these methods offer the potential to accelerate the discovery and optimization process significantly.

Future research will increasingly rely on:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure and predict the reactivity of different derivatives, helping to elucidate reaction mechanisms. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models build statistical relationships between the chemical structure of a molecule and its biological activity or physical properties. chemijournal.comresearchgate.net These models can predict the properties of newly designed derivatives before they are synthesized, saving time and resources. researchgate.netnih.gov

Molecular Docking: For pharmaceutical applications, molecular docking simulations can predict how different derivatives will bind to a specific biological target, such as an enzyme or receptor, guiding the design of more potent and selective drug candidates. nih.gov

By integrating these computational approaches, researchers can move from a trial-and-error method to a more rational, predictive design of novel molecules and materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Phenylsulphonylbenzenesulphonic acid in laboratory settings?

- Methodological Answer : Synthesis of sulfonic acid derivatives often involves sulfonation or chlorosulfonation reactions. For structurally analogous compounds (e.g., 3-(Chlorosulfonyl)benzenesulfonic acid phenyl ester), sulfuryl chloride (SO₂Cl₂) is reacted with nitro precursors under controlled conditions in a ventilated environment. Post-reaction purification via recrystallization or column chromatography ensures high purity. Safety protocols, including fume hood use and PPE (gloves, goggles), are critical due to corrosive reagents .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups and aromatic substitution patterns.

- Infrared (IR) Spectroscopy : Identifies sulfonyl (-SO₂) and sulfonic acid (-SO₃H) stretches (~1350 cm⁻¹ and ~1170 cm⁻¹).

- X-ray Crystallography : Resolves crystal structure and steric effects, as demonstrated for related sulfonic acids like 2-(Diphenylphosphino)benzenesulfonic acid .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling sulfonic acid derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhaling vapors during synthesis.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste per local regulations.

- Storage : Keep in airtight containers away from moisture and bases to prevent unintended reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when analyzing sulfonic acid derivatives?

- Methodological Answer : Contradictions in spectral data (e.g., unexpected peaks in NMR) require cross-validation:

- Multi-technique Analysis : Combine NMR, IR, and X-ray data to confirm structural assignments.

- Replicate Experiments : Repeat synthesis under standardized conditions to rule out procedural artifacts.

- Statistical Outlier Detection : Apply principal component analysis (PCA) to identify anomalous data points.

- Literature Benchmarking : Compare results with published spectra of analogous compounds (e.g., 3-Chloro-4-(methylsulfanyl)benzoic acid) to contextualize findings .

Q. What strategies optimize the synthesis yield of this compound under varying conditions?

- Methodological Answer :

- Parameter Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst concentration). For example, FeCl₃ catalysis (as in 3-Chloro-4-(methylsulfanyl)benzoic acid synthesis) may enhance reaction efficiency .

- In-situ Monitoring : Employ TLC or HPLC to track reaction progress and intermediate formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of sulfonic acid intermediates.

- Post-synthesis Purification : Gradient elution in column chromatography removes byproducts, increasing yield .

Q. How can computational modeling aid in studying the reactivity of sulfonic acid derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., charge distribution on sulfonyl groups) and reaction pathways.

- Quantitative Structure-Property Relationship (QSPR) : Models physicochemical properties (e.g., acidity, solubility) based on molecular descriptors.

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme binding pockets) for pharmacological studies.

- Tools : Software like Gaussian or ORCA can replicate methods used for fluorosulfonic acid profiling .

Notes on Evidence Integration

- Synthesis and safety protocols are extrapolated from structurally related compounds (e.g., chlorosulfonyl derivatives ).

- Advanced methodologies (e.g., QSPR) are informed by computational frameworks applied to analogous acids .

- Contradiction resolution aligns with guidelines for toxicological data synthesis and qualitative research practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.